

# Comparative Efficacy of Lorcaserin and Phentermine Combination Therapy in Food Craving Reduction

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## Compound of Interest

Compound Name: *Lorcaserin*

Cat. No.: *B1675133*

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## Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of **lorcaserin** as a monotherapy versus its combination with phentermine for the reduction of food cravings. The data presented is based on a randomized, double-blind clinical sub-study, offering objective performance metrics and detailed experimental protocols for researchers in the field of obesity and metabolic disorders.

**Important Regulatory Note:** In February 2020, the U.S. Food and Drug Administration (FDA) requested the voluntary withdrawal of **lorcaserin** (Belviq, Belviq XR) from the market due to findings from a safety clinical trial that indicated an increased occurrence of cancer.<sup>[1][2][3][4]</sup> The manufacturer, Eisai Inc., complied with this request.<sup>[1][2][3]</sup> This guide is intended for research and informational purposes only, providing insight into the pharmacological interactions and potential efficacy of these mechanisms of action.

## Mechanism of Action: A Synergistic Approach

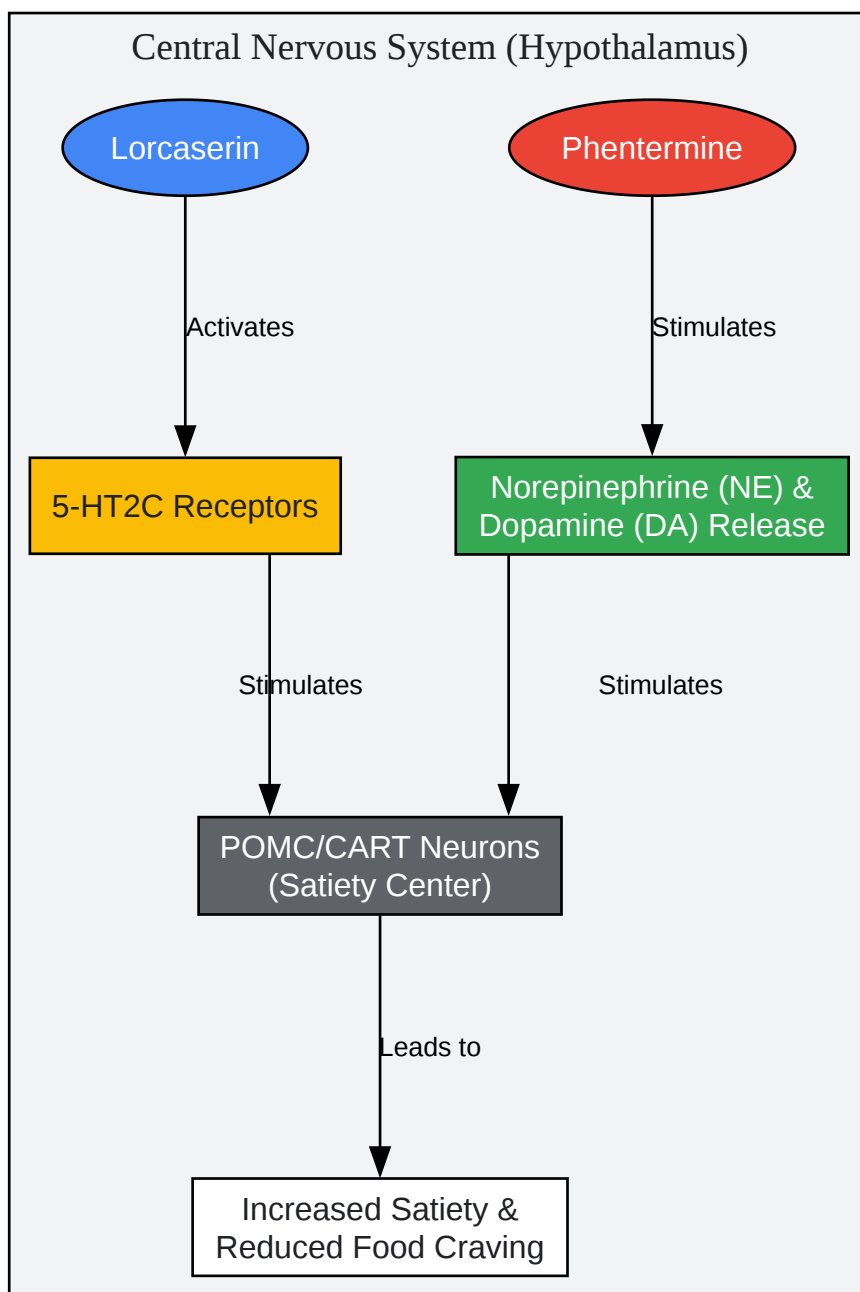
**Lorcaserin** and phentermine operate on distinct yet complementary neurochemical pathways to influence appetite and satiety.

- **Lorcaserin:** A selective serotonin 2C (5-HT<sub>2C</sub>) receptor agonist.<sup>[5][6]</sup> Activation of these receptors in the hypothalamus, particularly on pro-opiomelanocortin (POMC) neurons, is

believed to promote satiety and decrease food intake.[5]

- Phentermine: A sympathomimetic amine that acts as an appetite suppressant.[7][8] Its primary mechanism involves stimulating the release of norepinephrine and, to a lesser extent, dopamine and serotonin in the hypothalamus, which reduces hunger signals.[8][9]

The combination of these agents is hypothesized to provide a more potent effect on craving and appetite control by targeting both the serotonergic satiety pathway and the catecholaminergic hunger pathway.



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Caption: Combined signaling pathways of **Lorcaserin** and Phentermine in the CNS.

## Quantitative Data Summary

The following tables summarize data from a 12-week, randomized, double-blind study evaluating the effects of **lorcaserin** alone and in combination with phentermine on food

cravings in 235 patients with obesity or overweight.[10][11][12] Cravings were assessed using the Food Craving Inventory (FCI) and the Control of Eating Questionnaire (COEQ).[10][11][12]

Table 1: Reduction in Total Food Craving Scores (FCI) at Week 12

Treatment Group	Dosage	Mean Change from Baseline (95% CI)
LOR BID	Lorcaserin 10 mg Twice Daily	-0.65 (-0.75, -0.55)
LOR BID + PHEN QD	Lorcaserin 10 mg BID + Phentermine 15 mg Once Daily	-0.75 (-0.84, -0.65)
LOR BID + PHEN BID	Lorcaserin 10 mg BID + Phentermine 15 mg Twice Daily	-0.84 (-0.95, -0.74)

Data Source: Rebello, C. J., et al. (2018). Obesity (Silver Spring, Md.).[10][11][12]

Table 2: Comparative Efficacy on Specific Food Cravings (FCI Subscales)

Food Craving Subscale	Comparison	Outcome
Sweets	LOR BID + PHEN BID vs. LOR BID	Significant Reduction (p<0.05)
Fast-Food Fats	LOR BID + PHEN BID vs. LOR BID	Significant Reduction (p<0.05)
All Foods (General)	LOR BID + PHEN BID vs. LOR BID	Significant Reduction (p<0.05)
Non-Sweets	LOR BID + PHEN QD vs. LOR BID	Significant Reduction

Data Source: Rebello, C. J., et al. (2018). Obesity (Silver Spring, Md.).[10]

The results indicate that while all treatment groups experienced a significant reduction in cravings from baseline, the combination therapies were generally more effective than **lorcaserin** alone.[\[10\]](#)[\[11\]](#)[\[12\]](#) The higher-dose phentermine combination (BID) showed a statistically significant greater reduction in cravings for sweets, fast-food fats, and general cravings compared to **lorcaserin** monotherapy.[\[10\]](#)

## Experimental Protocols

The data cited was obtained from a sub-study of a larger safety trial. The methodology was as follows:

### 1. Study Design:

- A 12-week, randomized, double-blind, parallel-group study.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Participants were randomized in a 1:1:1 ratio to one of three treatment arms.[\[13\]](#)
- The study was conducted in conjunction with energy restriction counseling.[\[10\]](#)[\[11\]](#)

### 2. Participant Population:

- A total of 235 patients without diabetes.[\[10\]](#)[\[11\]](#)
- Inclusion criteria: Adults with obesity (BMI  $\geq 30$  kg/m<sup>2</sup>) or overweight (BMI  $\geq 27$  kg/m<sup>2</sup>) with at least one weight-related comorbidity.[\[10\]](#)[\[11\]](#)[\[13\]](#)

### 3. Interventions:

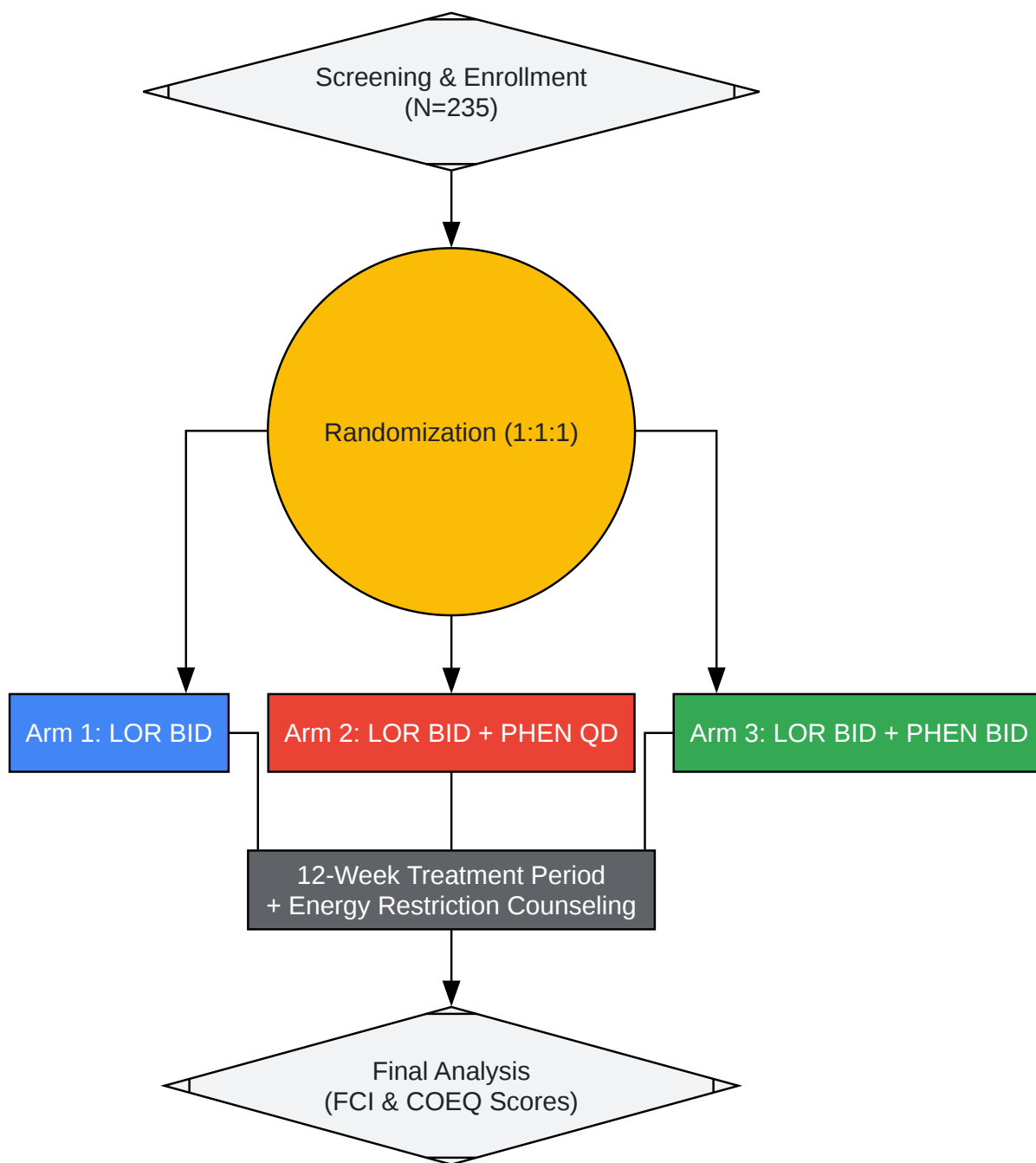
- Group 1 (LOR BID): **Lorcaserin** 10 mg twice daily.
- Group 2 (LOR BID + PHEN QD): **Lorcaserin** 10 mg twice daily plus phentermine 15 mg once daily.
- Group 3 (LOR BID + PHEN BID): **Lorcaserin** 10 mg twice daily plus phentermine 15 mg twice daily.

### 4. Assessment Measures:

- Food Craving Inventory (FCI): A validated questionnaire assessing cravings for specific food categories (high fat, sweets, carbohydrates/starches, fast-food fats) over the preceding 30 days using a 5-point Likert scale.[10] A decrease in score indicates less craving.[10]
- Control of Eating Questionnaire (COEQ): Assesses broader aspects of eating control and hunger.[10][11][12]
- Both questionnaires were administered at baseline and over the 12-week treatment period.[10][11][12]

#### 5. Statistical Analysis:

- Changes from baseline in FCI and COEQ scores were analyzed using least squares means.
- P-values were calculated to determine statistical significance between treatment groups, with  $p < 0.05$  considered significant.[10]



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Caption: Experimental workflow for the 12-week randomized controlled trial.

## Conclusion

The available clinical data suggests that the combination of **lorcaserin** and phentermine improves the control of food cravings more effectively than **lorcaserin** monotherapy, particularly when phentermine is administered twice daily.[10][11][12] The synergistic action on distinct neuroregulatory pathways appears to offer an enhanced anorectic effect. However, the withdrawal of **lorcaserin** from the market due to safety concerns precludes its clinical use.[1][2] These findings remain valuable for the scientific community, informing future research into combination therapies for obesity and craving reduction that may target similar pathways with alternative, safer compounds.

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- To cite this document: BenchChem. [Comparative Efficacy of Lorcaserin and Phentermine Combination Therapy in Food Craving Reduction]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675133#efficacy-of-lorcaserin-in-combination-with-phentermine-in-craving-reduction]

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